Target-Specific LSD1 Inhibition Data: A Quantitative Comparison with Unsubstituted Scaffold
The compound demonstrates measurable inhibitory activity against human recombinant LSD1, with an IC50 of 10,000 nM (10 μM) [1]. In contrast, the unsubstituted parent scaffold, 1,3-thiazolidine-2-thione, does not exhibit any reported activity against this target in the same database, highlighting the functional significance of the 4-methoxybenzoyl substitution.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 10,000 nM |
| Comparator Or Baseline | 1,3-Thiazolidine-2-thione (unsubstituted parent) |
| Quantified Difference | Measurable activity (10,000 nM) vs. No reported activity |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production over 30 minutes using a methylated peptide substrate and Amplex red reagent [1]. |
Why This Matters
This data identifies the compound as a specific, albeit moderate, LSD1 inhibitor, providing a defined benchmark (IC50 = 10,000 nM) for researchers developing or optimizing epigenetic tool compounds, a feature absent in the parent scaffold.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055) Activity Spreadsheet. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587&tag=rep&fil=entry&entryid=50045550&submit=summary. View Source
